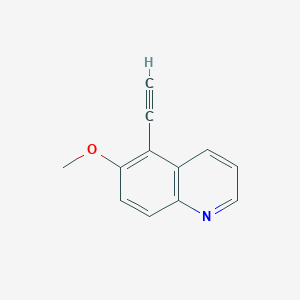

5-Ethynyl-6-methoxyquinoline

Description

5-Ethynyl-6-methoxyquinoline is a heterocyclic aromatic compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of biological activities and applications in medicinal chemistry. The presence of an ethynyl group at the 5-position and a methoxy group at the 6-position of the quinoline ring imparts unique chemical properties to this compound.

Properties

Molecular Formula |

C12H9NO |

|---|---|

Molecular Weight |

183.21 g/mol |

IUPAC Name |

5-ethynyl-6-methoxyquinoline |

InChI |

InChI=1S/C12H9NO/c1-3-9-10-5-4-8-13-11(10)6-7-12(9)14-2/h1,4-8H,2H3 |

InChI Key |

MXYBFMFLQDYHAF-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C2=C(C=C1)N=CC=C2)C#C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-ethynyl-6-methoxyquinoline typically involves the cyclization of appropriate precursors. One common method is the transition-metal catalyzed cyclization of o-aminobenzyl alcohols with ketones, yielding quinoline derivatives . Another approach involves the cyclization of 2-bromo-5-methoxyaniline and malonic acid using phosphorus oxychloride as a catalyst and solvent .

Industrial Production Methods: Industrial production of 5-ethynyl-6-methoxyquinoline may involve large-scale synthesis using similar cyclization reactions, optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of industrial production.

Chemical Reactions Analysis

Types of Reactions: 5-Ethynyl-6-methoxyquinoline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline N-oxides.

Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.

Substitution: Electrophilic substitution reactions can introduce various functional groups onto the quinoline ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.

Major Products:

Oxidation: Quinoline N-oxides.

Reduction: Tetrahydroquinoline derivatives.

Substitution: Halogenated, nitrated, or sulfonated quinoline derivatives.

Scientific Research Applications

Anticancer Activity

5-Ethynyl-6-methoxyquinoline and its derivatives have been investigated for their potential as anticancer agents. Several studies highlight their efficacy against various cancer cell lines:

- Mechanism of Action : The compound is believed to induce apoptosis in cancer cells while sparing normal cells. This selectivity is crucial for reducing side effects in cancer therapies.

- Cell Lines Tested : Research has demonstrated significant activity against breast cancer (MCF-7), cervical cancer (HeLa), and bone marrow cancer (K-562) cells. In one study, the compound showed a GI50 (concentration required to inhibit cell growth by 50%) of 1.43 µM against HeLa cells, indicating potent anticancer properties .

Table 1: Anticancer Activity of 5-Ethynyl-6-methoxyquinoline

Antimicrobial Properties

The compound has also been studied for its antimicrobial effects, particularly against multi-drug resistant bacterial strains:

- Efficacy : In vitro studies have shown that 5-Ethynyl-6-methoxyquinoline exhibits significant inhibition of bacterial growth, making it a candidate for developing new antimicrobial agents.

- Mechanisms : The compound's mechanism may involve disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways.

Vector-Borne Disease Control

Research indicates that quinoline derivatives, including 5-Ethynyl-6-methoxyquinoline, can be effective against vectors of malaria and dengue:

- Larvicidal Activity : A derivative demonstrated significant larvicidal effects on mosquito larvae, suggesting potential use in controlling vector populations responsible for transmitting diseases like malaria and dengue .

- Case Studies : Studies have shown that these compounds can significantly reduce larval populations, with lethal concentrations ranging from 4.408 µM/mL to 7.958 µM/mL depending on the developmental stage of the larvae .

P-Glycoprotein Inhibition

Another important application of 5-Ethynyl-6-methoxyquinoline is its role as a P-glycoprotein inhibitor:

- Importance : P-glycoprotein is a key player in multidrug resistance in cancer therapy. Compounds that inhibit this protein can enhance the efficacy of chemotherapy by improving drug bioavailability.

- Findings : In studies, certain derivatives exhibited stronger P-glycoprotein inhibitory activity than established inhibitors like verapamil . This suggests that 5-Ethynyl-6-methoxyquinoline could be developed further to overcome drug resistance in cancer treatments.

Mechanism of Action

The mechanism of action of 5-ethynyl-6-methoxyquinoline involves its interaction with cellular components to induce oxidative stress. The compound can decrease the glutathione/glutathione disulfide ratio, leading to oxidative DNA damage and cell cycle arrest . This redox imbalance triggers apoptosis in cancer cells, making it a potential therapeutic agent.

Comparison with Similar Compounds

6-Methoxyquinoline: Shares the methoxy group but lacks the ethynyl group, resulting in different chemical properties.

5-Methoxyquinoline: Similar structure but with a methoxy group at the 5-position instead of an ethynyl group.

Uniqueness: 5-Ethynyl-6-methoxyquinoline’s unique combination of the ethynyl and methoxy groups imparts distinct reactivity and biological activity, making it a valuable compound for various applications.

Biological Activity

5-Ethynyl-6-methoxyquinoline is a compound of significant interest due to its diverse biological activities, particularly in the fields of oncology and antimicrobial research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

5-Ethynyl-6-methoxyquinoline belongs to the quinoline family, which is known for its broad spectrum of biological activities. The presence of the ethynyl and methoxy groups enhances its reactivity and allows for modifications that can lead to improved efficacy against various biological targets.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of quinoline derivatives, including 5-Ethynyl-6-methoxyquinoline. The compound has shown promising results in inhibiting the proliferation of several cancer cell lines through various mechanisms:

- Cell Cycle Arrest : Research indicates that 5-Ethynyl-6-methoxyquinoline induces cell cycle arrest at the G2/M phase in cancer cells, leading to apoptosis. For instance, studies using MTT assays demonstrated significant cytotoxic effects against MCF-7 (breast cancer), K562 (leukemia), and HeLa (cervical cancer) cell lines .

- Mechanisms of Action : The compound's anticancer effects are attributed to its ability to inhibit key enzymes involved in cancer progression. For example, it has been reported to inhibit histone deacetylases (HDACs), which play a critical role in regulating gene expression related to cell growth and survival . Additionally, it may interfere with tubulin polymerization, thereby disrupting microtubule dynamics essential for mitosis .

Table 1: Anticancer Activity of 5-Ethynyl-6-Methoxyquinoline

| Cell Line | GI50 (μM) | Mechanism |

|---|---|---|

| MCF-7 | 6.22 ± 0.77 | G2/M Arrest |

| K562 | 7.91 ± 0.62 | Apoptosis Induction |

| HeLa | 7.65 ± 0.97 | HDAC Inhibition |

Antimicrobial Activity

In addition to its anticancer properties, 5-Ethynyl-6-methoxyquinoline exhibits notable antimicrobial activity:

- Bacterial Inhibition : Studies have shown that quinoline derivatives can effectively inhibit both Gram-positive and Gram-negative bacteria. The compound has demonstrated selective antimicrobial properties, making it a candidate for further development as an antibacterial agent .

- Mechanisms : The antimicrobial activity is believed to stem from the compound's ability to disrupt bacterial cell membranes and interfere with essential metabolic processes .

Case Studies

Several case studies have explored the effectiveness of 5-Ethynyl-6-methoxyquinoline in preclinical settings:

- In Vitro Studies : A study conducted on various cancer cell lines reported that treatment with 5-Ethynyl-6-methoxyquinoline resulted in significant reductions in cell viability across multiple assays, including MTT and flow cytometry analyses .

- In Vivo Efficacy : In xenograft models, compounds similar to 5-Ethynyl-6-methoxyquinoline have shown substantial tumor growth inhibition, indicating potential for clinical application in cancer therapy .

Future Directions

The promising biological activities of 5-Ethynyl-6-methoxyquinoline warrant further investigation into its pharmacological properties:

- Structural Modifications : Future research should focus on synthesizing analogs with enhanced potency and selectivity for specific targets.

- Clinical Trials : Given its efficacy in preclinical studies, advancing this compound into clinical trials could provide valuable insights into its therapeutic potential.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.